molecular formula C12H10N2O2S B2376162 N-(4-carbamoylphenyl)thiophene-3-carboxamide CAS No. 950240-55-8

N-(4-carbamoylphenyl)thiophene-3-carboxamide

Cat. No.: B2376162
CAS No.: 950240-55-8
M. Wt: 246.28
InChI Key: MRVJBHRXYYJTMQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds within this class are frequently investigated for their potential antiproliferative properties against various cancer cell lines. Thiophene carboxamide derivatives have been shown to act as biomimetics of known anticancer agents like Combretastatin A-4, potentially inhibiting cancer cell progression by targeting the tubulin-colchicine-binding pocket and disrupting microtubule formation . The planar, aromatic thiophene ring is a critical pharmacophore that enhances receptor binding and contributes to the compound's electronic properties, making it a versatile core for developing bioactive molecules . This reagent is provided as a solid for research purposes. It is intended for use in laboratory research only and is not approved for human, veterinary, or diagnostic use. Researchers handling this compound should employ appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-(4-carbamoylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJBHRXYYJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-3-Carbonyl Chloride Formation

The most widely reported method involves converting thiophene-3-carboxylic acid to its reactive acid chloride derivative. This is achieved using oxalyl chloride (1.1–1.5 equiv) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) at 0–25°C. Gas evolution (CO₂, HCl) confirms activation.

Example Procedure :

  • Dissolve thiophene-3-carboxylic acid (15.6 mmol) in DCM (100 mL).
  • Add DMF (2 drops) and cool to 0°C.
  • Slowly add oxalyl chloride (17.1 mmol) and warm to room temperature.
  • Stir until gas evolution ceases (1–2 hr).

Amide Coupling with 4-Aminobenzamide

The acid chloride is reacted with 4-aminobenzamide under basic conditions:

  • Dissolve 4-aminobenzamide (23.5 mmol) and K₂CO₃ (18.7 mmol) in DCM.
  • Cool to 0°C and add the acid chloride solution dropwise.
  • Warm to room temperature and stir for 18 hr.
  • Filter, concentrate, and purify via flash chromatography (10–30% ethyl acetate/hexane).

Yield : 29%.
Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.11–8.10 (m, 1H, thiophene-H), 7.78 (s, 1H, CONH₂), 7.48–7.61 (Ar-H).
  • IR : 1678–1628 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N in nitrile-containing analogs).

Carbodiimide-Mediated Coupling (EDC/DMAP)

Direct Amidation Using EDC

This method avoids acid chloride isolation, enhancing safety and efficiency:

  • Activate thiophene-3-carboxylic acid (2.34 mmol) with EDC (3.12 mmol) and DMAP (0.78 mmol) in DCM under argon.
  • Stir for 30 min at 25°C.
  • Add 4-aminobenzamide (2.34 mmol) and stir for 48 hr.
  • Extract with HCl to remove excess amine, concentrate, and purify via chromatography (DCM:ethyl acetate, 1:1).

Yield : 50–70% (estimated from analogous reactions).
Advantages : Mild conditions, suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

  • Combine thiophene-3-carboxylic acid , 4-aminobenzamide , and DMTMM (1.1 equiv) in acetonitrile.
  • Irradiate at 150°C for 5–10 min.
  • Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 65–75% (based on similar thiophene carboxamides).
Characterization :

  • M.p. : 244–246°C (decomposition observed for nitro-substituted analogs).
  • HRMS : [M+H]⁺ calculated for C₁₂H₁₁N₂O₂S: 257.0452; found: 257.0455.

One-Pot Tf₂O-Promoted Method

Triflic Anhydride Activation

Triflic anhydride (Tf₂O) enables direct conversion of carboxylic acids to amides without pre-activation:

  • Mix thiophene-3-carboxylic acid (1 mmol) with Tf₂O (1.1 mmol) and Et₃N (2.2 mmol) in DCM at -10°C.
  • Add aqueous NH₄OH (2.5 mmol) and stir for 4 hr.
  • Extract with DCM, wash with NaHCO₃, and concentrate.

Yield : 60–80% (varies with substituents).
Limitations : Requires strict temperature control to avoid side reactions.

Comparative Analysis of Methods

Method Yield Reaction Time Conditions Key Advantages
Acid Chloride 29% 18–24 hr Harsh (oxalyl chloride) High purity, scalable
EDC/DMAP 50–70% 48 hr Mild, room temperature No acid chloride handling
Microwave 65–75% 5–10 min High temperature Rapid, energy-efficient
Tf₂O 60–80% 4 hr Low temperature One-pot, avoids coupling reagents

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance carbodiimide-mediated reactions.
  • Ethanolic K₂CO₃ improves nucleophilicity in acid chloride methods.

Temperature Optimization

  • 0°C minimizes decomposition during acid chloride formation.
  • 40–50°C accelerates EDC coupling without side products.

Purification Techniques

  • Flash chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials.
  • Recrystallization from ethanol or DMF/water yields analytically pure crystals.

Scalability and Industrial Considerations

  • Gram-scale synthesis of analogous compounds achieved 74–78% yields using continuous flow reactors.
  • Cost drivers : EDC and DMTMM are expensive vs. oxalyl chloride.

Mechanistic Insights

Acid Chloride Pathway

  • Nucleophilic acyl substitution : The amine attacks the electrophilic carbonyl carbon, displacing chloride.
  • Base role : K₂CO₃ neutralizes HCl, shifting equilibrium toward product.

Carbodiimide Mechanism

  • Activation : EDC forms an O-acylisourea intermediate with the carboxylic acid.
  • Amine attack : The intermediate reacts with 4-aminobenzamide, releasing DMAP and urea byproduct.

Troubleshooting Common Issues

  • Low yields : Ensure anhydrous conditions; residual water hydrolyzes acid chlorides.
  • Byproducts (e.g., nitriles) : Avoid excess Tf₂O, which over-dehydrates amides.
  • Poor solubility : Use DMF or DMSO for polar intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-carbamoylphenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the thiophene ring, aryl groups, and functional moieties (e.g., cyano, sulfamoyl, acetyl). These modifications influence melting points, solubility, and stability.

Table 1: Selected Thiophene Carboxamide Derivatives and Properties
Compound Name/ID Substituents/Features Melting Point (°C) Yield (%) Molecular Formula Key Reference
N-(4-Carbamoylphenyl)thiophene-3-carboxamide 3-carboxamide, 4-carbamoylphenyl Not reported Not reported C₁₂H₁₁N₂O₂S -
Compound 15 () 4-acetamido, 5-hydrazinocarbonyl >300 84 C₂₀H₂₀N₆O₃S
Compound 11 () 5-cyano, 2-chlorophenylamino 156–158 66 C₂₇H₂₁ClN₄O₂S
N-(4-Chlorophenyl)-3-sulfamoyl analog () 3-sulfamoyl, 4-chlorophenyl Not reported Not reported C₁₈H₁₃Cl₂NO₃S₂
N-(4-Acetylphenyl)-4,5-dimethyl analog () 4,5-dimethyl, 4-acetylphenyl Not reported Not reported C₁₆H₁₆NO₂S

Observations :

  • Thermal Stability: Compound 15 () exhibits exceptional thermal stability (m.p. >300°C), attributed to its hydrazinocarbonyl and acetamido groups, which enhance intermolecular hydrogen bonding .
  • Yield Efficiency : Microwave-assisted synthesis () achieves moderate yields (52–84%), while palladium-catalyzed coupling () offers higher efficiency (73% yield for compound 15a) .

Biological Activity

N-(4-carbamoylphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer, antioxidant, and antibacterial properties. This article synthesizes recent research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring linked to a phenyl group with a carbamoyl substituent. The synthesis typically involves the reaction of thiophene-3-carboxylic acid derivatives with appropriate amines or carbamoyl chlorides under controlled conditions to yield the desired amide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. For instance, a study indicated that related thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, including Hep3B (human liver cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHep3B11.6Tubulin interaction
This compoundMDA-MB-23112.5Cell cycle arrest in G2/M phase

These findings suggest that the compound may function through mechanisms similar to those of established chemotherapeutics, such as disrupting microtubule dynamics.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including the DPPH radical scavenging method. Comparative studies have shown that this compound exhibits antioxidant activity comparable to or exceeding that of standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison
This compound78% at 100 µMHigher than ascorbic acid (65%)

This antioxidant activity is attributed to the presence of the thiophene ring and the carbamoyl group, which enhance electron donation capabilities.

Antibacterial Activity

In addition to anticancer and antioxidant properties, this compound has been investigated for its antibacterial effects. A study focusing on ESBL-producing E. coli demonstrated that related thiophene derivatives displayed significant antibacterial activity.

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli ST13132 µg/mL

The mechanism appears to involve inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Study : A recent publication detailed the synthesis and evaluation of various thiophene carboxamide derivatives, including this compound. The study found that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Evaluation : Another research effort assessed the antioxidant properties using both in vitro assays and cellular models. The results indicated that compounds like this compound significantly reduced oxidative stress markers in treated cells.
  • Antibacterial Assessment : A comprehensive study investigated several thiophene derivatives against resistant bacterial strains. The results showed that this compound effectively inhibited bacterial growth and demonstrated favorable binding interactions with target enzymes involved in resistance mechanisms.

Q & A

Q. What are the key synthetic pathways for N-(4-carbamoylphenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with 4-carbamoylaniline. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt in anhydrous DCM or DMF under nitrogen to minimize side reactions .
  • Amide bond formation : React the activated thiophene-3-carboxylate with 4-carbamoylaniline at 0–25°C for 12–24 hours.
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity, temperature, and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the thiophene ring substitution pattern (e.g., δ 7.2–7.8 ppm for aromatic protons) and carbamoyl group integrity .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+) confirms molecular formula .

Q. How can solubility challenges be addressed in biological assays?

  • Solvent selection : Use DMSO for initial stock solutions (≤10% v/v in assays to avoid cytotoxicity) .
  • Surfactants : Add Tween-80 or PEG-400 to improve aqueous dispersion .
  • Co-solvents : Ethanol or propylene glycol enhance solubility in pharmacokinetic studies .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to viral targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with SARS-CoV-2 spike glycoprotein. Validate with binding energy scores (e.g., −8.8 kcal/mol for envelope proteins) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • ADMET prediction : SwissADME evaluates bioavailability and toxicity risks .

Q. How do crystallographic methods resolve structural ambiguities in this compound?

  • X-ray diffraction : Single-crystal analysis with SHELXL refines bond lengths/angles and confirms planarity of the thiophene-carboxamide moiety .
  • Twinned data handling : Use SHELXE for iterative phasing in cases of pseudo-merohedral twinning .
  • Hydrogen bonding networks : Identify key interactions (e.g., N-H···O=C) stabilizing the crystal lattice .

Q. What experimental designs address contradictions in cytotoxicity data across studies?

  • Assay standardization : Compare SRB (sulforhodamine B) and MTT assays under identical conditions. SRB provides superior linearity (R2^2 > 0.98) for adherent cells .
  • Dose-response curves : Use 8–10 concentration points (0.1–100 µM) to calculate IC50_{50} with Hill slope analysis .
  • Off-target controls : Include kinase inhibitors (e.g., staurosporine) to differentiate specific vs. nonspecific effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiophene 5-position to enhance metabolic stability .
  • Bioisosteric replacement : Replace the carbamoylphenyl group with sulfonamides to modulate solubility .
  • 3D-QSAR models : CoMFA/CoMSIA maps steric/electronic requirements for target engagement .

Data Analysis and Contradiction Resolution

Q. Why do conflicting results arise in enzymatic inhibition assays, and how are they resolved?

  • Enzyme source variability : Compare recombinant vs. tissue-extracted proteins (e.g., human vs. murine COX-2) .
  • Buffer conditions : Optimize pH (7.4 vs. 6.8) and ionic strength (50–150 mM NaCl) to mimic physiological environments .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-group variability (p < 0.05) .

Q. What strategies validate the compound’s mechanism of action in neurodegenerative models?

  • Thioflavin T assay : Quantify inhibition of tau fibril formation (IC50_{50} < 10 µM) with fluorescence at 485 nm excitation .
  • Filter trap assay : Confirm reduction in insoluble tau aggregates via Western blot .
  • Behavioral models : Use transgenic mice (e.g., P301S tau) to correlate biochemical efficacy with cognitive improvement .

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